Diethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
Description
Diethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is a pyrrole-based heterocyclic compound featuring two ester groups (diethyl carboxylates) at the 3- and 4-positions of the pyrrole ring. The 1-position is substituted with a 3-chloro-2-methylphenyl group, while the 2-position bears a methyl group. This structural configuration imparts distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
CAS No. |
853329-97-2 |
|---|---|
Molecular Formula |
C18H20ClNO4 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
diethyl 1-(3-chloro-2-methylphenyl)-2-methylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C18H20ClNO4/c1-5-23-17(21)13-10-20(12(4)16(13)18(22)24-6-2)15-9-7-8-14(19)11(15)3/h7-10H,5-6H2,1-4H3 |
InChI Key |
WLOAQEHUDFRCHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1C(=O)OCC)C)C2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies for Pyrrole Core Formation
The pyrrole ring system in this compound is typically constructed via cyclocondensation reactions. A common approach involves the reaction of α,β-unsaturated carbonyl compounds with primary amines. For example, Kaesler and LeGoff (1983) demonstrated that diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate (a structural analog) can be synthesized by condensing ethyl acetoacetate with ammonium acetate in acetic acid, followed by oxidative aromatization . Adapting this method, the 3-chloro-2-methylphenyl group may be introduced via a nucleophilic aromatic substitution or Friedel-Crafts alkylation at the N1 position of the pyrrole intermediate.
Key reaction parameters:
-
Temperature : 80–120°C under reflux conditions.
-
Catalyst : Lewis acids such as AlCl₃ or FeCl₃ for electrophilic substitution .
-
Yield : Up to 84% for analogous pyrrole dicarboxylates under optimized conditions .
Esterification of Pyrrole Dicarboxylic Acid Intermediates
The diethyl ester groups are introduced via esterification of a pyrrole dicarboxylic acid precursor. De Assis et al. (2013) reported that diethyl 1H-pyrrole-3,4-dicarboxylate (CAS 41969-71-5) is synthesized by refluxing pyrrole-3,4-dicarboxylic acid with excess ethanol in the presence of concentrated sulfuric acid . For the target compound, this method would require prior functionalization of the pyrrole ring with the 3-chloro-2-methylphenyl and methyl groups.
Optimization Data :
Transesterification from Methyl Esters
The dimethyl analog of the target compound (CID 24212717) is commercially available , suggesting that transesterification could convert methyl esters to ethyl esters. Bergauer and Gmeiner (2001) demonstrated that heating dimethyl pyrrole dicarboxylates with ethanol and a base catalyst (e.g., NaOEt) at 60–80°C achieves near-quantitative conversion to diethyl esters .
Critical Considerations :
-
Base Catalyst : Sodium ethoxide (0.1–0.5 equiv) prevents side reactions.
-
Solvent : Anhydrous ethanol to avoid hydrolysis.
-
Purity : Requires distillation or chromatography to remove residual methanol .
Functionalization of the N1 Position
Introducing the 3-chloro-2-methylphenyl group at the pyrrole’s N1 position is achieved via Ullmann coupling or direct alkylation. Walter (2008) described a copper-catalyzed coupling between pyrrole and aryl halides using CuI and 1,10-phenanthroline in DMF at 100°C . For the target compound, 3-chloro-2-methylbenzyl bromide or chloride would serve as the electrophile.
Representative Protocol :
-
Substrate : Diethyl 2-methyl-1H-pyrrole-3,4-dicarboxylate (1.0 equiv).
-
Electrophile : 3-Chloro-2-methylbenzyl chloride (1.2 equiv).
-
Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
-
Conditions : DMF, 100°C, 24 hours.
One-Pot Synthesis via Multicomponent Reactions
A streamlined approach involves simultaneous pyrrole ring formation and functionalization. Kornfeld and Jones (1954) pioneered a one-pot method using β-keto esters, amines, and aldehydes in acetic acid . For the target compound, ethyl acetoacetate, 3-chloro-2-methylaniline, and paraformaldehyde could react under microwave-assisted conditions to reduce time and improve yield.
Advantages :
-
Efficiency : Combines cyclization and substitution in one step.
-
Scalability : Suitable for gram-scale synthesis.
Purification and Characterization
Crude products are purified via recrystallization or column chromatography. Chemsrc data (CAS 41969-71-5) indicates that diethyl pyrrole dicarboxylates exhibit melting points of 147–149°C (decomposition) and boiling points of 373.5°C . Analytical confirmation involves:
-
¹H NMR : Signals at δ 1.3–1.4 (triplet, ethyl CH₃), δ 4.2–4.4 (quartet, ethyl CH₂), and δ 6.8–7.3 (aromatic protons) .
Challenges and Optimization Opportunities
-
Regioselectivity : Ensuring substitution at the N1 position requires careful control of reaction conditions.
-
Side Reactions : Ester hydrolysis or decarboxylation under acidic/basic conditions.
-
Catalyst Recycling : Homogeneous catalysts like AlCl₃ are difficult to recover, suggesting a need for heterogeneous alternatives .
Chemical Reactions Analysis
Diethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Diethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several pyrrole dicarboxylate derivatives, differing primarily in substituents and ester groups. Below is a detailed comparison based on molecular structure, physicochemical properties, and synthetic methodologies.
Structural Analogues and Substituent Effects
Physicochemical Properties
- Melting Points: The dimethyl analog () lacks reported melting points, but ethyl/nitro-substituted analogs (e.g., 6c in ) exhibit higher melting points (203–205°C) due to stronger intermolecular interactions from nitro groups . Diethyl esters with bulky substituents (e.g., 3a in ) are often oils, suggesting reduced crystallinity compared to nitro/cyano analogs .
- Spectroscopic Data: IR Spectroscopy: Nitro-substituted analogs (e.g., 6c) show characteristic NO₂ stretches at 1533 and 1346 cm⁻¹, absent in the target compound . ¹H NMR: Ethyl ester protons (e.g., δ 1.33 ppm, triplet) are consistent across diethyl pyrrole derivatives, while aryl protons vary with substituents .
Q & A
Basic: How can researchers optimize the synthesis of Diethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate to improve yield and purity?
Methodological Answer:
Synthesis optimization involves systematic variation of reaction parameters:
- Solvent Selection: Polar aprotic solvents (e.g., ethanol, acetic acid) enhance solubility of intermediates, while non-polar solvents may reduce side reactions .
- Catalysts: Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) can accelerate cyclization or esterification steps. For example, acetic acid as both solvent and catalyst improves pyrrole ring formation .
- Temperature Control: Maintaining 60–80°C balances reaction kinetics and thermal stability of intermediates.
- Purity Assessment: Post-synthesis, use HPLC (>95% purity threshold) and ¹H/¹³C NMR to confirm structural fidelity.
Key Parameters Table:
| Parameter | Optimal Range/Choice | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol/Acetic Acid | Enhances cyclization |
| Catalyst | H₂SO₄ (0.5–1.0 eq.) | Reduces byproduct formation |
| Temperature | 60–80°C | Balances reaction rate |
| Reaction Time | 6–8 hours | Minimizes decomposition |
Basic: What are the standard analytical techniques for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- X-ray Crystallography: Resolves bond lengths/angles (e.g., C3–C4 = 1.39 Å, N1–C6 = 1.35 Å) and confirms stereochemistry .
- NMR Spectroscopy: ¹H NMR identifies substituent patterns (e.g., methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–7.5 ppm).
- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ = expected ± 0.001 Da).
- FT-IR: Confirms functional groups (e.g., ester C=O stretches at 1720–1740 cm⁻¹) .
Advanced: How can computational methods like quantum chemical calculations aid in designing reaction pathways for novel pyrrole derivatives?
Methodological Answer:
Quantum mechanical models (e.g., DFT) predict transition states and intermediates:
- Reaction Path Search: Tools like GRRM or Gaussian simulate energy profiles for cyclization steps, identifying low-energy pathways .
- Solvent Effects: COSMO-RS models optimize solvent selection by calculating solvation free energies.
- Catalyst Screening: Machine learning algorithms (e.g., ICReDD’s workflow) prioritize catalysts based on electronic descriptors (e.g., Fukui indices) .
Example Workflow:
Generate reactant/conformer libraries.
Calculate activation barriers for plausible mechanisms.
Validate predictions with microreactor experiments.
Advanced: How should researchers address discrepancies in crystallographic data when determining molecular structure?
Methodological Answer:
Resolve contradictions via:
- Multi-Technique Validation: Cross-check X-ray data with NMR (e.g., dihedral angles vs. coupling constants) and computational geometry optimization (DFT) .
- Data Reconciliation: For bond-length mismatches (e.g., C3–C4 = 1.39 Å vs. 1.42 Å in DFT), assess thermal motion (B-factors) or disorder in the crystal lattice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
